

# A Comparative Analysis of Intermetallic Growth Rates: Nickel-Tin vs. Tin-Copper Systems

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An objective comparison of the formation and growth of intermetallic compounds at the interface of Nickel-Tin (Ni-Sn) and Tin-Copper (Sn-Cu) systems is crucial for researchers and professionals in electronics manufacturing and materials science. The reliability and longevity of solder joints are significantly influenced by the thickness and morphology of the intermetallic compound (IMC) layer. This guide provides a detailed comparison of the IMC growth rates in these two systems, supported by experimental data.

The formation of an IMC layer is a fundamental aspect of creating a metallurgical bond in soldering. However, excessive IMC growth, particularly of brittle phases, can be detrimental to the mechanical integrity of the solder joint.[1] Generally, nickel-tin intermetallics form at a much slower rate than copper-tin intermetallics, which is why nickel is often employed as a diffusion barrier between the solder and the underlying copper.[2]

#### **Quantitative Comparison of IMC Growth**

The growth of intermetallic layers is a diffusion-controlled process, and its rate is highly dependent on factors such as temperature, time, and the specific materials involved. The primary IMCs formed are typically Ni<sub>3</sub>Sn<sub>4</sub> for the Ni-Sn system and Cu<sub>6</sub>Sn<sub>5</sub> and Cu<sub>3</sub>Sn for the Sn-Cu system.

#### **Intermetallic Layer Thickness**

The following tables summarize experimental data on the IMC layer thickness for both Ni-Sn and Sn-Cu systems under various aging conditions.



Table 1: Ni-Sn Intermetallic Growth Data

Solder Alloy	Substrate	Aging Temperature (°C)	Aging Time (hours)	Average IMC (Ni₃Sn₄) Thickness (µm)
Sn-3.5Ag	Electroless Ni-P	170	1440 (60 days)	~3.0
Sn-3.5%Ag	Ni	150-200	0-400	Data not fully available in abstract

Note: The growth exponent 'n' for  $Ni_3Sn_4$  was found to be approximately 0.5, indicating a diffusion-controlled process.[1]

Table 2: Sn-Cu Intermetallic Growth Data

Solder Alloy	Substrate	Aging Temperature (°C)	Aging Time (hours)	Average Total IMC (Cu <sub>6</sub> Sn <sub>5</sub> + Cu <sub>3</sub> Sn) Thickness (μm)
Sn-3.2Ag-0.8Cu	Copper	150	500	14
Sn-3.5Ag	Copper	150	500	13
Sn-0.7Cu	Copper	150	500	14
SAC305	Copper	150	500	Data available in referenced study
63Sn-37Pb	Copper	100	~4800 (200 days)	Faster solid-state growth than some lead-free solders

## **Activation Energy for IMC Growth**



The activation energy (Q) is a critical parameter that describes the temperature dependency of the IMC growth rate. A higher activation energy implies a greater sensitivity of the growth rate to temperature changes.

Table 3: Activation Energies for IMC Growth

System	Solder Alloy	Substrate	IMC Phase	Activation Energy (kJ/mol)
Ni-Sn	Sn-3.5Ag	Electroless Ni-P	Ni₃Sn₄	49
Ni-Sn	Sn-3.5%Ag	Ni	Ni₃Sn₄	16
Cu-Sn	Sn-3.8Ag-0.7Cu	Copper	Total Cu-Sn IMC	64.82
Cu-Sn	Sn-3.5Ag	Electroless Ni-P	Total Cu-Sn IMC	65.4
Cu-Sn	Sn-3.2Ag-0.8Cu	Copper	Total IMC	71.4 (0.74 eV/atom)[3]
Cu-Sn	Sn-3.5Ag	Copper	Total IMC	82.0 (0.85 eV/atom)[3]
Cu-Sn	Sn-0.7Cu	Copper	Total IMC	65.6 (0.68 eV/atom)[3]

## **Experimental Protocols**

The data presented in this guide is a synthesis of findings from various research articles. The methodologies employed in these studies are crucial for interpreting the results.

#### General Experimental Workflow:

- Sample Preparation: Solder joints are created by reflowing a specific solder alloy onto a substrate (e.g., copper-plated circuit board or a nickel-plated substrate).
- Thermal Aging: The prepared samples are subjected to isothermal aging in a furnace at specific temperatures (e.g., 70°C, 100°C, 150°C) for various durations (e.g., 20, 100, 200, 500 hours).[3]



- Cross-Sectioning and Metallographic Preparation: After aging, the samples are crosssectioned, mounted in epoxy, and polished to a mirror finish to reveal the solder joint's microstructure.
- Microstructural Analysis: The cross-sections are examined using a Scanning Electron
  Microscope (SEM) to observe the morphology and thickness of the IMC layer.
- IMC Thickness Measurement: The thickness of the IMC layer is measured from the SEM images. This is often done by taking multiple measurements at different points along the interface and calculating an average. Some studies utilize 3D surface profilometers for more detailed measurements.[4]
- Compositional Analysis: Energy Dispersive X-ray Spectroscopy (EDS) is used to identify the elemental composition of the different phases within the solder joint, confirming the type of IMC formed.

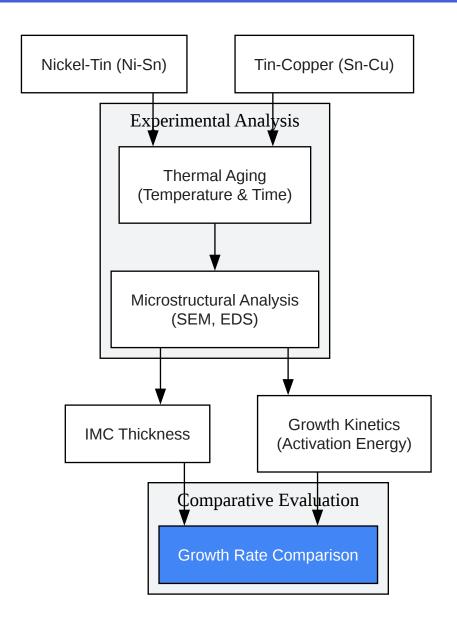
Specific Methodologies from Cited Research:

- Study on Sn-Ag, Sn-Cu, and Sn-Ag-Cu on Cu and Ni substrates: This research involved isothermal IMC growth studies using a Multicore MUST II solderability tester. Backscattering SEM images were used to analyze the IMC layers formed at 235°C for times ranging from 10 seconds to 7,200 seconds.[2]
- Study on Ni<sub>3</sub>Sn<sub>4</sub> Growth: In this work, Sn-3.5%Ag solder was reflowed on Ni metallization at 240°C for 30 seconds, followed by solid-state aging at temperatures between 150°C and 200°C for up to 400 hours. Cross-sectional analysis was performed using SEM and EDS.[1]

### **Logical Framework for Comparison**

The following diagram illustrates the logical flow of comparing the intermetallic growth rates between Ni-Sn and Sn-Cu systems.





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Caption: Workflow for comparing Ni-Sn and Sn-Cu IMC growth.

#### Conclusion

The experimental data consistently demonstrates that the intermetallic growth rate in the Nickel-Tin system is significantly lower than in the Tin-Copper system. This is evident from both the direct measurements of IMC thickness over time and the generally lower activation energies reported for Ni<sub>3</sub>Sn<sub>4</sub> growth compared to the total Cu-Sn IMC growth. The slower reaction kinetics of Ni with Sn makes it an effective barrier material in electronic packaging to enhance the long-term reliability of solder joints by mitigating excessive and brittle intermetallic



formation. Researchers and engineers must consider these growth kinetics when designing electronic assemblies for applications requiring high performance and durability.

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